[1(2H),4'-Bipyridin]-2-one
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Overview
Description
2H-[1,4’-bipyridin]-2-one is a heterocyclic compound that consists of two pyridine rings connected by a single nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,4’-bipyridin]-2-one can be achieved through several methods. One common approach involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction typically requires specific conditions, such as the presence of a suitable solvent and controlled temperature, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 2H-[1,4’-bipyridin]-2-one often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques, such as continuous flow reactors and automated synthesis systems, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-[1,4’-bipyridin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium amalgam), and halogens (e.g., chlorine). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
2H-[1,4’-bipyridin]-2-one has a wide range of applications in scientific research, including:
Biology: It serves as a probe in biochemical assays and as a component in the design of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a scaffold for drug development.
Mechanism of Action
The mechanism of action of 2H-[1,4’-bipyridin]-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties . These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-[1,4’-bipyridin]-2-one include:
4,4’-Bipyridine: A related compound with two pyridine rings connected by a single bond.
2,2’-Bipyridine: Another bipyridine derivative with different connectivity between the pyridine rings.
Uniqueness
2H-[1,4’-bipyridin]-2-one is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable in various applications, particularly in the design of coordination complexes and advanced materials.
Properties
CAS No. |
62150-42-9 |
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Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-pyridin-4-ylpyridin-2-one |
InChI |
InChI=1S/C10H8N2O/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9/h1-8H |
InChI Key |
GAYVJHFPDKXUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
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